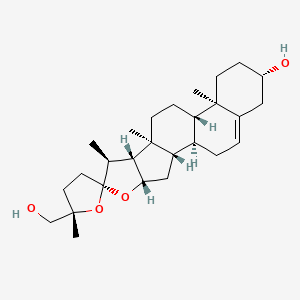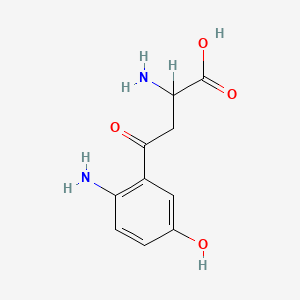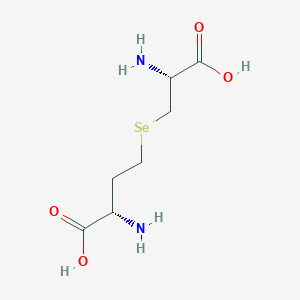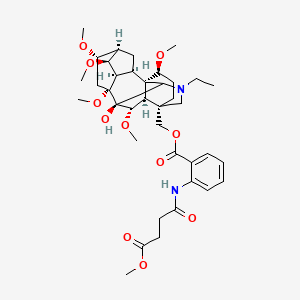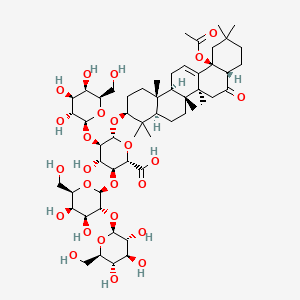![molecular formula C16H25NO B1197660 3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol](/img/structure/B1197660.png)
3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picenadol, also known as LY-97435, is a 4-phenyl piperidine derivative that was developed by Eli Lilly in the 1970s. It is an opioid analgesic drug with similar efficacy to pethidine (meperidine). Picenadol is unique because it exists as a racemic mixture of two enantiomers: one is a pure μ-opioid agonist, while the other is an antagonist. This combination results in a mixed agonist-antagonist profile with relatively low abuse potential and minimal κ-opioid activity .
Preparation Methods
Picenadol can be synthesized through various routes. One method involves the alkylation of a metallo enamine intermediate, followed by stereoselective reduction. Another method includes the use of substituted formamidine and N-iminomethyl piperidine . The industrial production of picenadol typically involves these synthetic routes, optimized for large-scale manufacturing.
Chemical Reactions Analysis
Picenadol undergoes several types of chemical reactions, including:
Oxidation: Picenadol can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Picenadol can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various derivatives of picenadol with modified pharmacological properties .
Scientific Research Applications
Picenadol has been investigated for various scientific research applications, including:
Chemistry: Used as a model compound for studying opioid receptor interactions and enantiomeric separation techniques.
Biology: Employed in research on pain management and opioid receptor pharmacology.
Medicine: Investigated for its analgesic properties in clinical settings, particularly in obstetrics and dentistry.
Industry: Utilized in the development of new opioid analgesics with improved safety profiles.
Mechanism of Action
Picenadol exerts its effects through its interaction with opioid receptors. The (3S,4R) enantiomer acts as a μ-opioid agonist, binding to and activating these receptors, leading to analgesic effects. The (3R,4S) enantiomer, on the other hand, acts as an antagonist, blocking the receptors and preventing activation. This mixed agonist-antagonist profile results in effective pain relief with a lower risk of abuse and side effects compared to other opioids .
Comparison with Similar Compounds
Picenadol is often compared to other opioid analgesics such as pethidine (meperidine) and pentazocine. Unlike pethidine, picenadol has a mixed agonist-antagonist profile, which reduces its abuse potential. Compared to pentazocine, picenadol has minimal κ-opioid activity, which reduces the risk of psychotomimetic effects. Other similar compounds include ketobemidone and nalbuphine, which also exhibit mixed agonist-antagonist properties .
properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13-,16-/m0/s1 |
InChI Key |
RTOHPIRUUAKHOZ-BBRMVZONSA-N |
Isomeric SMILES |
CCC[C@@]1(CCN(C[C@@H]1C)C)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O |
synonyms |
Lilly 150720 LY 136595 LY 136596 LY 150720 LY 97435 LY 97436 LY-150720 picenadol picenadol hydrochloride, (trans)-(+)-isomer picenadol hydrochloride, (trans)-(+-)-isomer picenadol hydrochloride, (trans)-(-)-isomer picenadol, (trans)-(+)-isomer picenadol, (trans)-(-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




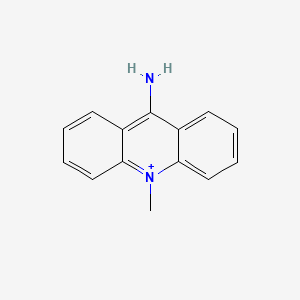

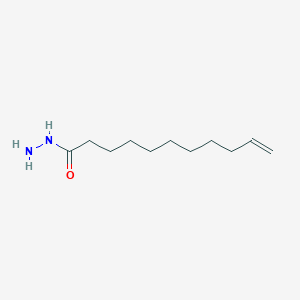
![2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline](/img/structure/B1197584.png)



